
2-Allyloxy-1-naphthylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyloxy-1-naphthylZinc bromide is an organozinc compound with the molecular formula C13H11BrOZn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its reactivity and versatility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Allyloxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-allyloxy-1-naphthyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a zinc catalyst to facilitate the formation of the organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous-flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyloxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Addition Reactions: The compound can add to electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for addition reactions. Typical reaction conditions involve inert atmospheres, such as nitrogen or argon, and solvents like THF or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in coupling reactions, the product is often a biaryl or a substituted naphthalene derivative .
Applications De Recherche Scientifique
2-Allyloxy-1-naphthylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 2-Allyloxy-1-naphthylZinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient and selective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Allyloxy-1-naphthyl bromide: A precursor to 2-Allyloxy-1-naphthylZinc bromide, used in similar types of reactions.
1-NaphthylZinc bromide: Another organozinc compound with similar reactivity but lacking the allyloxy group.
AllylZinc bromide: A simpler organozinc compound used in similar coupling and addition reactions .
Uniqueness
This compound is unique due to the presence of both the naphthyl and allyloxy groups, which provide additional reactivity and selectivity in chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H11BrOZn |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-prop-2-enoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C13H11O.BrH.Zn/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;;/h2-8H,1,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
OSVXNXVGBQXZOX-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



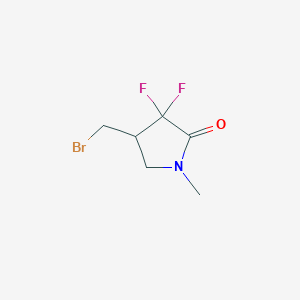
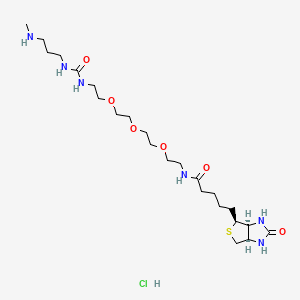
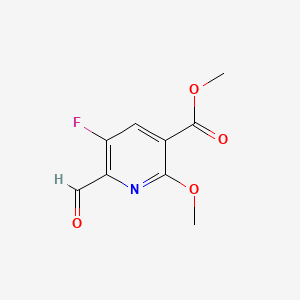
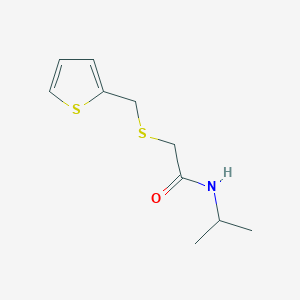
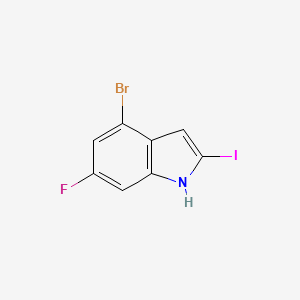
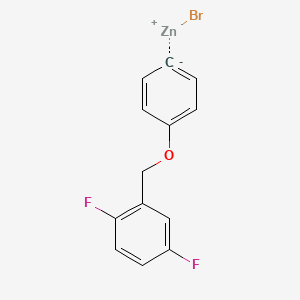
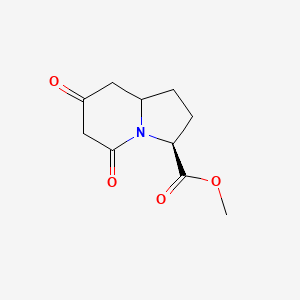
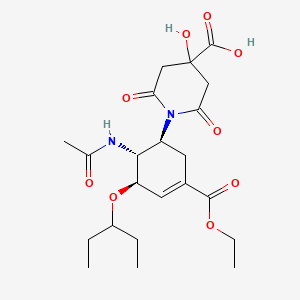
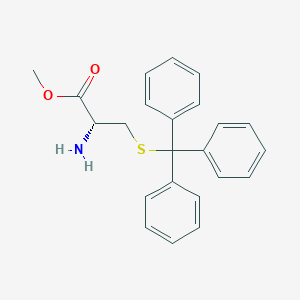
![N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B14889225.png)


![7-Methylspiro[3.5]nonan-1-one](/img/structure/B14889239.png)
